N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)sulfonyl-1-phenylpyrrolidine-3-carboxamide
- N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3O4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-6-8-17(9-7-15)28(26,27)22-11-10-21-19(25)14-12-18(24)23(13-14)16-4-2-1-3-5-16/h1-9,14,22H,10-13H2,(H,21,25) |
InChI Key |
RPZLQXIVPJLNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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